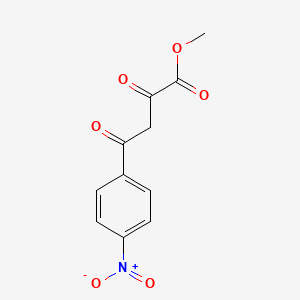
Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Übersicht
Beschreibung
“Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate” is an organic compound. It likely contains a methyl ester group (-COOCH3), a nitrophenyl group (a benzene ring with a nitro group, -NO2), and a 2,4-dioxobutanoate group (a four-carbon chain with two carbonyl groups at the 2nd and 4th positions) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of organic reactions involving the formation of the ester group and the introduction of the nitrophenyl group .Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the ester, nitrophenyl, and dioxobutanoate groups. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the nitro group might be reduced to an amino group, or the ester group could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar functional groups have similar properties. For example, esters often have characteristic fruity odors and are less polar than the carboxylic acids from which they are derived .Wissenschaftliche Forschungsanwendungen
Inhibitors of Glycolic Acid Oxidase
Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, along with other 4-substituted 2,4-dioxobutanoic acids, shows significant potential as an inhibitor of glycolic acid oxidase. This enzyme is found in porcine liver and plays a role in metabolic processes. The compounds containing lipophilic 4-substituents demonstrate potent in vitro inhibition capabilities, with some representatives showing particularly high effectiveness (Williams et al., 1983)(Williams et al., 1983).
Formation of Stilbene Derivatives
This compound is involved in base-catalyzed reactions that yield stilbene derivatives, as demonstrated in the study of reactions with sodium hydroxide in aqueous dioxan. This reaction pathway highlights the potential for generating various organic compounds through the manipulation of methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate and similar substances (Tewfik et al., 1975)(Tewfik et al., 1975).
Growth-Regulating Activity on Plants
Studies have shown that certain derivatives of methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate exhibit growth-regulating activity on plants. These compounds, in varying concentrations, can significantly influence the growth patterns of plants, including soybeans, indicating potential applications in agriculture and plant sciences (Stanchev et al., 2010)(Stanchev et al., 2010).
Antioxidant Properties
Research has also explored the antioxidant properties of derivatives of methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. These studies aim to understand the compound's efficacy in neutralizing free radicals, which has implications for health and pharmaceutical applications (Stanchev et al., 2009)(Stanchev et al., 2009).
Applications in Organic Synthesis
The compound plays a role in various organic synthesis processes. Its reactions with other chemicals lead to the formation of different organic compounds, indicating its versatility in chemical synthesis and potential applications in developing new materials and chemical agents (Sheverdov et al., 2017)(Sheverdov et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-2-4-8(5-3-7)12(16)17/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRICHRWYJZLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308735 | |
| Record name | methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |
CAS RN |
39757-36-3 | |
| Record name | Methyl 4-nitro-α,γ-dioxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 208709 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039757363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39757-36-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1594190.png)
![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)



![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)


